molecular formula C12H13FN2O B2950301 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile CAS No. 2198021-03-1

3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile

Cat. No.: B2950301
CAS No.: 2198021-03-1
M. Wt: 220.247
InChI Key: WDLWYBNOUZWDJZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile is a fluorinated benzonitrile derivative characterized by a benzonitrile core substituted with a fluorine atom at the 3-position and a [(2-hydroxycyclobutyl)amino]methyl group at the 4-position.

Properties

IUPAC Name

3-fluoro-4-[[(2-hydroxycyclobutyl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-10-5-8(6-14)1-2-9(10)7-15-11-3-4-12(11)16/h1-2,5,11-12,15-16H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLWYBNOUZWDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=C(C=C(C=C2)C#N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzonitrile Core:

    Cyclobutyl Group Introduction: The next step involves the introduction of the 2-hydroxycyclobutyl group. This can be achieved through a cycloaddition reaction or by using a pre-formed cyclobutyl derivative.

    Amino-Methyl Linkage Formation: The final step involves the formation of the amino-methyl linkage, which can be achieved through a reductive amination reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-Fluoro-4-{[(2-oxocyclobutyl)amino]methyl}benzonitrile.

    Reduction: Formation of 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxycyclobutyl group can influence its overall stability and reactivity. The amino-methyl linkage allows for potential interactions with nucleophilic sites in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzonitriles with Aminoalkyl Substituents

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Applications Reference
3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile 3-F, 4-[(2-hydroxycyclobutyl)amino]methyl ~249.3 (estimated) Hypothetical: Enhanced hydrogen bonding
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate 3-Amino-4-F, cyclopropylmethyl 354.4 (estimated) Therapeutic potential (e.g., kinase inhibition)
3-[(3-Amino-4-fluoro-1H-indazol-1-yl)methyl]benzonitrile 3-Amino-4-F indazole, benzonitrile 266.3 Anticancer research (preclinical)
  • However, steric hindrance from the cyclobutane ring may reduce binding affinity to certain targets . Fluorine positioning: The 3-fluoro substitution in the target compound contrasts with the 4-fluoro group in 4-fluoro-2-methylbenzonitrile (). Fluorine’s electron-withdrawing effects may modulate the benzonitrile core’s electronic properties, influencing interactions with hydrophobic pockets in biological targets .

Substituted Benzonitriles in Drug Development

  • 4-Fluoro-2-Methylbenzonitrile (): Simpler structure with methyl and fluorine substituents. Widely used in agrochemical and pharmaceutical intermediates due to cost-effective synthesis. Lacks the aminoalkyl group, limiting hydrogen-bonding interactions compared to the target compound .
  • 2-Chloro-4-fluoro-3-methylbenzonitrile ():

    • Chlorine’s larger atomic radius and lower electronegativity vs. fluorine may reduce target selectivity.
    • Demonstrated utility as a synthetic intermediate for oxadiazole derivatives, highlighting the role of halogens in facilitating cross-coupling reactions .

Research Findings and Pharmacological Implications

  • : The cyclopropylmethyl analog exhibited selective interactions with biological targets, suggesting that substituents on the aminoalkyl chain critically influence potency. The hydroxycyclobutyl group in the target compound may offer improved solubility due to the hydroxyl group, though this requires experimental validation .
  • : The indazole-containing analog demonstrated anticancer activity in preclinical studies, underscoring the importance of heterocyclic systems in enhancing target engagement. The target compound’s lack of an indazole ring may limit its applicability in oncology but could reduce off-target effects .
  • : While unrelated to benzonitriles, this study highlights the impact of methyl group positioning on carcinogenicity in azo dyes. This underscores the need for rigorous toxicity profiling of benzonitrile derivatives, particularly those with complex substituents .

Biological Activity

3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H14F N
  • Molecular Weight : 201.25 g/mol

This compound features a fluorinated benzene ring, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cancer pathways, similar to other fluorinated compounds that have been explored for their anticancer properties .
  • Neurotransmitter Modulation : The cyclobutyl moiety may contribute to its ability to modulate neurotransmitter systems, which could have implications for neurological disorders .

Biological Activity and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities Related to Fluorinated Compounds

Compound NameActivity TypeTargetReference
Compound AKinase InhibitionTrkB
Compound BAntidepressant EffectSerotonin Receptor
Compound CAnticancer ActivityEGFR

Case Study: Kinase Profiling
In one study, a series of fluorinated compounds were screened against a panel of kinases. The results indicated that certain structural modifications significantly enhanced selectivity and potency against specific kinases, hinting at the potential for this compound to exhibit similar properties .

Pharmacological Effects

The pharmacological effects observed in related compounds include:

  • Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor effects in vitro and in vivo models.
  • CNS Activity : Some fluorinated compounds have shown promise in treating neurological disorders by modulating neurotransmitter systems.

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